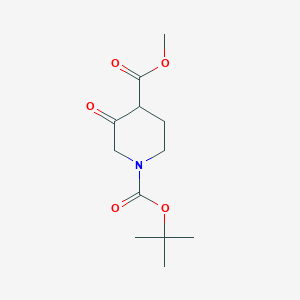

Methyl N-Boc-3-Oxopiperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from easily obtainable reagents. For example, tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate was prepared through a nine-step reaction, including hydrogenation, Boc protection, methylation, and other steps, showcasing the complexity and the multi-step nature of synthesizing such compounds (Wang et al., 2008). Similarly, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, another closely related compound, was synthesized from 4-methylpyridinium, indicating the diversity of starting materials and steps involved in these syntheses (Chen Xin-zhi, 2011).

Molecular Structure Analysis

Methyl N-Boc-3-Oxopiperidine-4-carboxylate and related compounds often exhibit complex structural features, including stereochemistry and conformational preferences. For instance, the study of the crystal structure and NMR data of similar compounds reveals insights into their molecular configurations, keto-enol tautomerism, and isomerism (Fernández et al., 1992; Fernández et al., 1993).

Chemical Reactions and Properties

The chemical reactivity of Methyl N-Boc-3-Oxopiperidine-4-carboxylate includes a range of transformations, such as lactamization, which is a key step in the synthesis of related compounds (Aurell et al., 2014). Additionally, its reactivity towards spirocyclization and cyclopropanation has been exploited in synthesizing structurally complex and biologically relevant molecules (Limbach et al., 2008).

Aplicaciones Científicas De Investigación

1. Synthesis of Novel Heterocyclic Amino Acids

- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is used in the synthesis of novel heterocyclic amino acids. These amino acids are developed and regioselectively synthesized in their N-Boc protected ester form for achiral and chiral building blocks .

- Methods of Application: The synthesis involves converting piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids to the corresponding β-keto esters, which are then treated with N, N-dimethylformamide dimethyl acetal .

- Results or Outcomes: The structures of the novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .

2. Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine

- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is used in the biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine, an anti-tumor drug chiral intermediate .

- Methods of Application: The synthesis uses the environmentally friendly whole cell of biocatalyst pichia pastoris SIT2014 .

- Results or Outcomes: The final biocatalytic reduction yield was improved to 85.4%, and the ee value of the obtained reduction product (S)-N-Boc-3-hydroxypiperidine was over 99% .

3. Synthesis of Fused Pyrimidines

- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is used as a reagent in the synthesis of fused pyrimidines as histamine H4 receptor antagonists .

- Methods of Application: The synthesis involves the use of Methyl N-Boc-3-Oxopiperidine-4-carboxylate as a starting material .

- Results or Outcomes: The synthesized fused pyrimidines act as histamine H4 receptor antagonists .

4. Synthesis of Heterocycles

- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is also used as a reagent in the synthesis of heterocycles containing a 4-substituted pyrimidine subunit for pharmaceutical use as mGluR1 antagonists for treatment of migraine .

- Methods of Application: The synthesis involves the use of Methyl N-Boc-3-Oxopiperidine-4-carboxylate as a starting material .

- Results or Outcomes: The synthesized heterocycles act as mGluR1 antagonists for treatment of migraine .

5. Synthesis of Spirorifamycins

- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is used in the synthesis of spirorifamycins containing a piperidine ring structure .

- Methods of Application: The synthesis involves the use of Methyl N-Boc-3-Oxopiperidine-4-carboxylate as a starting material .

- Results or Outcomes: The synthesized spirorifamycins contain a piperidine ring structure .

6. Synthesis of Fused Pyrimidines

- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is used as a reagent in the synthesis of fused pyrimidines as histamine H4 receptor antagonists .

- Methods of Application: The synthesis involves the use of Methyl N-Boc-3-Oxopiperidine-4-carboxylate as a starting material .

- Results or Outcomes: The synthesized fused pyrimidines act as histamine H4 receptor antagonists .

7. Synthesis of Heterocycles

- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is also used as a reagent in the synthesis of heterocycles containing a 4-substituted pyrimidine subunit for pharmaceutical use as mGluR1 antagonists for treatment of migraine .

- Methods of Application: The synthesis involves the use of Methyl N-Boc-3-Oxopiperidine-4-carboxylate as a starting material .

- Results or Outcomes: The synthesized heterocycles act as mGluR1 antagonists for treatment of migraine .

8. Synthesis of Spirorifamycins

- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is used in the synthesis of spirorifamycins containing a piperidine ring structure .

- Methods of Application: The synthesis involves the use of Methyl N-Boc-3-Oxopiperidine-4-carboxylate as a starting material .

- Results or Outcomes: The synthesized spirorifamycins contain a piperidine ring structure .

Safety And Hazards

This compound is labeled with the GHS symbols GHS07 and GHS03, indicating that it can cause skin irritation, serious eye irritation, and may intensify fire; oxidizer . Precautionary measures include avoiding causing sparks or flames, handling while wearing protective gloves/eye protection, and washing thoroughly after handling .

Propiedades

IUPAC Name |

1-O-tert-butyl 4-O-methyl 3-oxopiperidine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(9(14)7-13)10(15)17-4/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZLAUYYGDJPEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441151 |

Source

|

| Record name | 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-Boc-3-Oxopiperidine-4-carboxylate | |

CAS RN |

220223-46-1 |

Source

|

| Record name | 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)

![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)

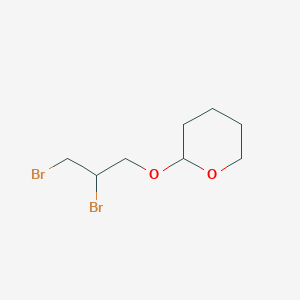

![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)